molecular formula C12H17FN2 B12976680 (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine

(3S,5S)-1-benzyl-5-fluoropiperidin-3-amine

Cat. No.: B12976680
M. Wt: 208.27 g/mol
InChI Key: GDKWWZUZIWWDTA-RYUDHWBXSA-N
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Description

“(3S,5S)-1-Benzyl-5-fluoropiperidin-3-amine” is a fluorinated piperidine derivative characterized by a benzyl group at the N1 position and a fluorine atom at the C5 position of the piperidine ring. Piperidine derivatives are widely studied in medicinal chemistry due to their role as bioactive scaffolds in central nervous system (CNS) therapeutics, enzyme inhibitors, and receptor ligands. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, while the benzyl group may contribute to lipophilicity and target binding affinity.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

(3S,5S)-1-benzyl-5-fluoropiperidin-3-amine

InChI

InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2/t11-,12-/m0/s1

InChI Key

GDKWWZUZIWWDTA-RYUDHWBXSA-N

Isomeric SMILES

C1[C@@H](CN(C[C@H]1F)CC2=CC=CC=C2)N

Canonical SMILES

C1C(CN(CC1F)CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1-benzyl-5-fluoropiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(3S,5S)-1-benzyl-5-fluoropiperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The benzyl group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Key Structural Features Pharmacological/Physicochemical Notes Evidence Source
(3S,5S)-1-Benzyl-5-fluoropiperidin-3-amine N1-benzyl, C5-fluoro, (3S,5S) stereochemistry Enhanced metabolic stability; potential CNS activity due to benzyl group Inferred
(5S)-5-Fluoro-3-methylpiperidin-3-amine C3-methyl, C5-fluoro Simpler structure; limited steric hindrance may reduce target selectivity
(2S,3S)-N-(2-Methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine N-benzyl with methoxy/trifluoromethoxy groups, phenyl at C2 Reported as a phenylpiperidine derivative; trifluoromethoxy group enhances lipophilicity and receptor binding
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride Pyrrolidine core, dihydroxy and methyl groups, hydrochloride salt High solubility due to ionic interactions; hydrogen-bonding network stabilizes crystal structure
(3S,5R)-5-Methylpiperidin-3-amine C5-methyl, (3S,5R) stereochemistry Stereochemical divergence alters molecular conformation and interaction profiles

Stereochemical and Substituent Effects

  • Fluorine vs. Methyl Groups : The C5-fluoro substituent in the target compound reduces basicity and increases electronegativity compared to methylated analogs (e.g., (5S)-5-fluoro-3-methylpiperidin-3-amine). This may enhance metabolic stability by resisting oxidative degradation.
  • Benzyl vs. This feature is shared with (2S,3S)-N-(2-methoxy-5-(trifluoromethoxy)benzyl)-2-phenylpiperidin-3-amine, where extended aromatic systems improve receptor affinity.
  • Hydrogen Bonding : Unlike the dihydroxy-pyrrolidine hydrochloride, the target compound lacks polar hydroxyl groups, reducing solubility but increasing membrane permeability.

Crystallographic and Stability Insights

  • Crystal Packing : Fluorinated piperidines, such as the target compound, often exhibit dense crystal packing due to halogen interactions, as seen in (3S,4S,5S)-4-benzoyl-5-hydroxymethyl-4-methyltetrahydrofuran derivatives.
  • Hydrogen-Bond Networks: The absence of strong hydrogen-bond donors (e.g., hydroxyl groups) in the target compound contrasts with pyrrolidine hydrochlorides, which form extensive ionic and hydrogen-bond networks.

Biological Activity

(3S,5S)-1-benzyl-5-fluoropiperidin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 5-position and a benzyl group at the 1-position of the piperidine ring. Its structure suggests possible interactions with various biological targets, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C12_{12}H15_{15}F1_{1}N
  • Molecular Weight : Approximately 195.25 g/mol
  • CAS Number : 13484-66-7

The biological activity of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom enhances the compound's binding affinity, while the piperidine structure allows for versatile interactions within biological systems.

Potential Targets:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : It has been noted for its potential to inhibit kinases involved in various signaling pathways, which could be relevant in cancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine, focusing on its effects on cell lines and its potential therapeutic applications.

In Vitro Studies

  • Cell Line Studies : Research indicates that (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine exhibits inhibitory effects on cancer cell lines. For instance:
    • PC-3 Cells : The compound has been shown to suppress Stat5 nuclear translocation, which is crucial for cancer cell proliferation and survival .
    • K562 Cells : It inhibits Bcr-Abl-induced phosphorylation of Stat5a/b, demonstrating its potential as an anti-cancer agent .
  • Dose Response : The compound exhibited a dose-dependent inhibition in various assays, indicating its effectiveness at lower concentrations (e.g., effective at 5 μM against Bcr-Abl-induced phosphorylation) .

Case Studies

A notable case study involved the evaluation of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine in treating prostate cancer. The results demonstrated significant apoptosis induction in tumor cells at concentrations ranging from 10 to 50 μM over a period of 48 hours .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine:

ParameterValue
Oral Bioavailability~50%
Blood-Brain Barrier PenetrationModerate (~40%)
MetabolismPrimarily hepatic

Discussion

The biological activity of (3S,5S)-1-benzyl-5-fluoropiperidin-3-amine suggests it may serve as a promising candidate for drug development, particularly in oncology. Its ability to modulate key signaling pathways involved in cancer progression highlights its therapeutic potential.

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